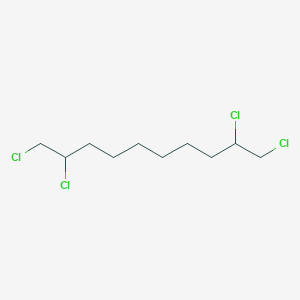

1,2,9,10-Tetrachlorodecane

説明

1,2,9,10-Tetrachlorodecane is a chemical compound with the molecular formula C10H18Cl4 . It has an average mass of 280.062 Da and a monoisotopic mass of 278.016266 Da .

Molecular Structure Analysis

The molecular structure of 1,2,9,10-Tetrachlorodecane consists of 10 carbon atoms, 18 hydrogen atoms, and 4 chlorine atoms . The exact spatial configuration can be obtained from specialized databases or chemical analysis software.Physical And Chemical Properties Analysis

1,2,9,10-Tetrachlorodecane has a density of 1.2±0.1 g/cm3, a boiling point of 335.7±10.0 °C at 760 mmHg, and a flash point of 149.8±16.4 °C . Its exact mass is 278.016266 and it has a LogP of 4.89 .科学的研究の応用

Homogeneous Degradation Studies

El-Morsi et al. (2002) conducted a study on the homogeneous degradation of 1,2,9,10-tetrachlorodecane (T4C10) in aqueous solutions using hydrogen peroxide, iron, and UV light. The study focused on the degradation of T4C10 under various conditions, including Fenton and photo-Fenton reaction conditions. They found that T4C10 was substantially degraded in the H2O2/UV system, with a 60% disappearance in 20 minutes of irradiation. This reaction resulted in complete dechlorination of the chlorinated n-alkane. The study provides insights into the processes for the degradation of environmentally persistent chlorinated n-alkanes (El-Morsi et al., 2002).

Photocatalytic Degradation

A related study by El-Morsi et al. (2000) examined the photocatalytic degradation of 1,10-Dichlorodecane in aqueous suspensions of TiO2. They utilized UV light and a photoreactor to achieve effective degradation. The study's findings are significant as they demonstrate the potential of photocatalytic processes in the degradation of chlorinated alkanes (El-Morsi et al., 2000).

Applications in Biomedical Imaging

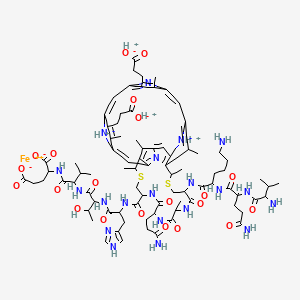

G. Stasiuk and N. Long (2013) discussed the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives on biomedical imaging. DOTA has significantly influenced diagnostic imaging across various modalities, including Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging. This versatility of DOTA in complexing various metal ions and its ease of modification for different disease states highlight its importance in the field of medical diagnostics (Stasiuk & Long, 2013).

Synthesis and Chemical Modifications

Wang Yan-hui (2007) explored the application of microwave technology in the synthesis of 1,4,7,10-Tetraazacyclododecane-tetraacetic Acid, a key intermediate compound. This study underscores the importance of innovative synthesis methods in improving reaction efficiency and yield, which is crucial in chemical and pharmaceutical industries (Wang Yan-hui, 2007).

Safety And Hazards

特性

IUPAC Name |

1,2,9,10-tetrachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl4/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBHNYIEBLRXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(CCl)Cl)CCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578806 | |

| Record name | 1,2,9,10-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,9,10-Tetrachlorodecane | |

CAS RN |

205646-11-3 | |

| Record name | 1,2,9,10-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

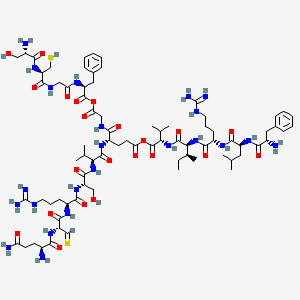

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxo-N-[(3S)-2-oxopyrrolidin-3-YL]dodecanamide](/img/structure/B1257238.png)

![N-(2-hydroxyethyl)-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1257244.png)

![[(1S,3S,5Z,7R,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1257248.png)

![[1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B1257257.png)